2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide in the presence of a base.
Acylation with 2-(4-methoxy-3-methylphenyl)acetyl chloride: The final step involves the acylation of the intermediate with 2-(4-methoxy-3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound may affect various signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-methoxy-3-methylphenyl)-N-(5-(phenylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, as well as the thiophen-2-ylmethyl group on the oxadiazole ring
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-12(5-6-14(11)22-2)9-15(21)18-17-20-19-16(23-17)10-13-4-3-7-24-13/h3-8H,9-10H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUPPFRXGPGNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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